molecular formula C20H17NO5 B2437690 Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate CAS No. 477501-44-3

Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate

Cat. No.: B2437690
CAS No.: 477501-44-3
M. Wt: 351.358
InChI Key: BJHBQIAIXFWBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This compound is characterized by the presence of a benzofuran ring system, which is a fused aromatic ring structure containing both benzene and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-tumor activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 3-(4-acetylbenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

ethyl 3-[(4-acetylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-3-25-20(24)18-17(15-6-4-5-7-16(15)26-18)21-19(23)14-10-8-13(9-11-14)12(2)22/h4-11H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHBQIAIXFWBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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